molecular formula C9H12ClNO3S2 B2738095 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide CAS No. 874623-42-4

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide

Cat. No.: B2738095
CAS No.: 874623-42-4
M. Wt: 281.77
InChI Key: KIAJMSOJMQWKLZ-UHFFFAOYSA-N
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Description

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C9H12ClNO3S2 and a molecular weight of 281.78 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloroacetyl group and an ethylmethanesulfonamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide typically involves the following steps:

Chemical Reactions Analysis

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S2/c1-16(13,14)11-5-4-7-2-3-9(15-7)8(12)6-10/h2-3,11H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJMSOJMQWKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-42-4
Record name N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide
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